T-1095A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

T-1095A is an active metabolite of this compound and T-1095 are synthetic agents derived from phlorizin, a specific inhibitor of Na+-glucose cotransporters (SGLTs). Unlike phlorizin, T-1095 is absorbed into the circulation via oral administration, is metabolized to the active form, this compound, and suppresses the activity of SGLTs in the kidney. T-1095 may be a useful antidiabetic drug. Long-term treatment with T-1095 causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats. Chronic administration of T-1095 (0.1% w w(-1) pellet chow, for 12 weeks) decreased blood glucose and haemoglobin A(1C) levels, and improved glucose intolerance in db/db mice. T-1095 may be a useful antidiabetic drug, providing a novel therapeutic approach for diabetes.

科学研究应用

Diabetes Management

T-1095A has been extensively studied for its role in managing diabetes. Research indicates that chronic administration of T-1095 (which metabolizes to this compound) significantly lowers blood glucose and glycosylated hemoglobin (HbA1c) levels in various animal models:

- Streptozotocin-Induced Diabetic Rats : Long-term treatment with T-1095 resulted in improved hyperglycemia and reduced kidney weight associated with diabetes complications .

- Goto-Kakizaki Rats : Sustained treatment prevented diabetic neuropathy and improved overall glucose intolerance .

Cardiovascular Effects

Recent studies have raised concerns regarding the cardiovascular safety profile of this compound. In a post-myocardial infarction model, T-1095 was found to exacerbate cardiac dysfunction, leading to worsened systolic and diastolic function compared to controls . This suggests that while this compound may be beneficial for glucose control, caution is warranted regarding its use in patients with existing cardiovascular conditions.

Case Study 1: Efficacy in Diabetic Models

In a study involving streptozotocin-induced diabetic rats, administration of T-1095 at varying doses demonstrated a dose-dependent reduction in blood glucose levels and HbA1c. The treatment also mitigated the development of renal complications associated with diabetes, such as microalbuminuria .

Case Study 2: Cardiovascular Implications

Another significant study assessed the impact of T-1095 on cardiac function post-myocardial infarction. Results indicated that T-1095 treatment led to increased lung weights and impaired cardiac function metrics (e.g., ejection fraction), highlighting potential risks associated with its use in patients with heart disease .

Data Tables

常见问题

Q. What is the primary mechanism of action of T-1095A in glycemic control?

Basic

this compound inhibits renal sodium-glucose cotransporter 2 (SGLT2), reducing glucose reabsorption in the proximal tubules and increasing urinary glucose excretion. It is the active metabolite of T-1095, a prodrug converted to this compound via hepatic metabolism after oral administration. This mechanism lowers blood glucose levels without directly stimulating insulin secretion, making it a candidate for diabetes research .

Q. How do researchers account for this compound's dual inhibition of SGLT1 and SGLT2 in experimental models?

Advanced

this compound exhibits 4-fold selectivity for SGLT2 (IC50: ~50 nM) over SGLT1 (IC50: ~200 nM). To isolate renal SGLT2 effects, researchers use:

- Selective SGLT2 inhibitors (e.g., dapagliflozin) as controls.

- Intestinal glucose absorption assays (e.g., dual-tracer techniques) to differentiate renal vs. intestinal SGLT1 contributions.

- Dose titration to minimize off-target SGLT1 inhibition while maintaining therapeutic SGLT2 blockade .

Q. What animal models are preferred for studying this compound's antidiabetic effects?

Basic

The C57BL/KsJ-db/db mouse (a model of type 2 diabetes with obesity and insulin resistance) and streptozotocin (STZ)-induced diabetic rats are widely used. These models exhibit hyperglycemia, hyperinsulinemia, and glucose intolerance, enabling researchers to assess urinary glucose excretion, HbA1c reduction, and metabolic syndrome parameters .

Q. How do pharmacokinetic differences between T-1095 and this compound influence experimental design?

Advanced

T-1095 is orally administered but rapidly metabolized to this compound in the liver. Key considerations include:

- Plasma metabolite monitoring : Quantifying this compound levels post-administration to correlate with SGLT inhibition efficacy.

- Dosing schedules : Optimizing frequency based on this compound’s half-life to maintain sustained SGLT2 blockade.

- Bioavailability studies : Comparing oral vs. intravenous this compound to assess first-pass metabolism effects .

Q. What methodological considerations are critical when analyzing contradictory data between in vitro and in vivo efficacy of this compound?

Advanced

Discrepancies may arise due to:

- Tissue-specific distribution : In vitro assays (e.g., renal brush border membrane vesicle [BBMV] glucose uptake) may not reflect in vivo bioavailability.

- Off-target effects : Intestinal SGLT1 inhibition (observed in vivo but not in vitro) alters glucose absorption.

- Experimental validation : Pairing BBMV assays with urinary glucose measurements and plasma this compound quantification ensures mechanistic coherence .

Q. How is this compound's selectivity profile determined compared to phlorizin?

Basic

Competitive inhibition assays using transfected cells expressing human SGLT1/SGLT2 are employed. This compound shows 4-fold selectivity for SGLT2 (vs. phlorizin’s near-equipotent inhibition of both transporters), reducing off-target gastrointestinal side effects and improving therapeutic potential .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Advanced

- Non-linear regression models : Sigmoidal dose-response curves to calculate IC50/EC50 values.

- ANOVA with post-hoc tests : For multi-group comparisons (e.g., this compound vs. newer SGLT2 inhibitors).

- Longitudinal data analysis : Mixed-effects models to account for repeated measurements in chronic studies .

Q. What are the key biochemical assays used to validate this compound's SGLT inhibition?

Basic

- Renal BBMV assays : Measure Na+-dependent [³H]-glucose uptake in isolated membrane vesicles.

- Recombinant SGLT inhibition : IC50 determination using HEK293 cells expressing human SGLT1/SGLT2.

- Urinary glucose excretion : Quantified via enzymatic assays in diabetic animal models .

Q. How do researchers address potential confounding from this compound's SGLT1 inhibition in intestinal glucose absorption?

Advanced

- Pair feeding : Controls for reduced intestinal glucose absorption by matching caloric intake across groups.

- Dual-tracer techniques : Differentiate oral vs. systemic glucose disposal (e.g., [³H]-oral glucose vs. [¹⁴C]-intravenous glucose).

- Selective SGLT2 comparators : Use dapagliflozin or empagliflozin to isolate renal effects .

Q. What ethical considerations govern the use of diabetic animal models in this compound research?

Basic

- Humane endpoints : Regular blood glucose monitoring to prevent severe hyperglycemia (>500 mg/dL).

- Institutional approval : Compliance with NIH guidelines for preclinical studies (e.g., minimizing animal numbers, pain management).

- Metabolic stabilization : Provision of insulin or hydration therapy if hyperglycemia exceeds ethical thresholds .

属性

CAS 编号 |

209746-56-5 |

|---|---|

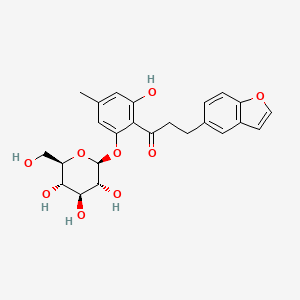

分子式 |

C24H26O9 |

分子量 |

458.5 g/mol |

IUPAC 名称 |

3-(1-benzofuran-5-yl)-1-[2-hydroxy-4-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |

InChI |

InChI=1S/C24H26O9/c1-12-8-16(27)20(15(26)4-2-13-3-5-17-14(10-13)6-7-31-17)18(9-12)32-24-23(30)22(29)21(28)19(11-25)33-24/h3,5-10,19,21-25,27-30H,2,4,11H2,1H3/t19-,21-,22+,23-,24-/m1/s1 |

InChI 键 |

GMYFQAHYWIYNES-PFKOEMKTSA-N |

SMILES |

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O |

手性 SMILES |

CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O |

规范 SMILES |

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

T-1095A, T 1095A, T1095A, J1.265.331J |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。